

A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 2-Bromo-4-(Trifluoromethoxy)benzonitrile

Cat. No.: B171530

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of both a bromine atom and a nitrile group provides versatile synthetic handles for the construction of more complex molecules. This guide provides a detailed overview of its chemical properties, a proposed synthesis protocol, and its applications in research and development.

Chemical and Physical Properties

Quantitative data for **2-Bromo-4-(trifluoromethoxy)benzonitrile** is not extensively available in public literature. However, data for its direct precursor and a closely related isomer are summarized below to provide context for its expected properties.

Table 1: Physicochemical Properties of 2-Bromo-4-(trifluoromethoxy)aniline (Precursor)

Property	Value	Reference
CAS Number	175278-17-8	
Molecular Formula	C ₇ H ₅ BrF ₃ NO	
Molecular Weight	256.02 g/mol	
Boiling Point	209 °C (lit.)	
Density	1.693 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.504 (lit.)	

Table 2: Physicochemical Properties of 4-Bromo-2-(trifluoromethyl)benzonitrile (Isomer)

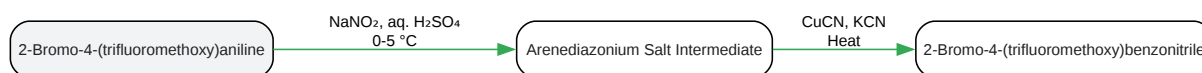
Property	Value	Reference
CAS Number	191165-13-6	[1][2]
Molecular Formula	C ₈ H ₃ BrF ₃ N	[1][2]
Molecular Weight	250.02 g/mol	[1][2]
Melting Point	43-44 °C	[2]
Boiling Point	240 °C	[2]
Appearance	White to almost white crystal/lump	[1]

Synthesis of 2-Bromo-4-(trifluoromethoxy)benzonitrile

A plausible and widely used method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[3][4][5] This reaction involves the diazotization of an aniline derivative followed by treatment with a copper(I) cyanide salt.

Proposed Synthetic Pathway

The synthesis of **2-Bromo-4-(trifluoromethoxy)benzonitrile** can be achieved starting from the commercially available 2-Bromo-4-(trifluoromethoxy)aniline via a Sandmeyer reaction.



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Caption: Proposed synthesis of **2-Bromo-4-(trifluoromethoxy)benzonitrile**.

Experimental Protocol: Sandmeyer Reaction

The following is a generalized experimental protocol based on the principles of the Sandmeyer reaction.^{[6][7]} Researchers should optimize the specific conditions for this substrate.

1. Diazotization of 2-Bromo-4-(trifluoromethoxy)aniline:

- In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-Bromo-4-(trifluoromethoxy)aniline in a suitable acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid).
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is maintained below 5 °C.
- Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

2. Cyanation Reaction:

- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
- Carefully and slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of nitrogen gas) will be observed.
- After the addition is complete, the reaction mixture is typically heated (e.g., to 50-100 °C) to drive the reaction to completion.^[4]
- Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with water and brine.
- Dry the organic phase over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure **2-Bromo-4-(trifluoromethoxy)benzonitrile**.

Applications in Drug Development and Materials Science

2-Bromo-4-(trifluoromethoxy)benzonitrile serves as a key building block in the synthesis of a variety of target molecules due to its versatile functional groups.

- **Pharmaceutical Intermediate:** The trifluoromethoxy group is a bioisostere of other functional groups and can enhance the metabolic stability and membrane permeability of drug candidates. The bromine and nitrile functionalities allow for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and transformations of the nitrile group, respectively. It is a valuable precursor for the synthesis of novel anti-inflammatory agents and other therapeutic compounds.
- **Materials Science:** This compound is utilized in the development of advanced materials. It can be incorporated into the structure of fluorescent probes for biological imaging and sensing applications. Furthermore, the trifluoromethoxy group can enhance the thermal stability of polymers.

Safety and Handling

As with all laboratory chemicals, **2-Bromo-4-(trifluoromethoxy)benzonitrile** and its precursors should be handled with appropriate safety precautions.

- Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle the compound in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.

- Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.

Conclusion

2-Bromo-4-(trifluoromethoxy)benzonitrile is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be readily achieved through established methods such as the Sandmeyer reaction from its corresponding aniline. The unique combination of its functional groups allows for the creation of diverse and complex molecules with potentially enhanced properties, making it a key tool for researchers and scientists in these fields.

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